Cas no 1803830-75-2 (Ethyl 3-fluoro-6-methoxypyridine-2-acetate)

Ethyl 3-fluoro-6-methoxypyridine-2-acetate is a fluorinated pyridine derivative with significant utility in pharmaceutical and agrochemical synthesis. The presence of both fluorine and methoxy substituents enhances its reactivity, making it a versatile intermediate for constructing complex heterocyclic frameworks. Its ethyl ester group improves solubility in organic solvents, facilitating further functionalization under mild conditions. The electron-withdrawing fluorine atom increases electrophilicity, enabling selective nucleophilic substitutions, while the methoxy group contributes to stability and modulates electronic properties. This compound is particularly valuable in medicinal chemistry for the development of bioactive molecules, owing to its balanced lipophilicity and structural adaptability. High purity and consistent quality ensure reliable performance in synthetic applications.
Ethyl 3-fluoro-6-methoxypyridine-2-acetate structure
1803830-75-2 structure
商品名:Ethyl 3-fluoro-6-methoxypyridine-2-acetate
CAS番号:1803830-75-2
MF:C10H12FNO3
メガワット:213.205586433411
CID:4905900

Ethyl 3-fluoro-6-methoxypyridine-2-acetate 化学的及び物理的性質

名前と識別子

    • Ethyl 3-fluoro-6-methoxypyridine-2-acetate
    • インチ: 1S/C10H12FNO3/c1-3-15-10(13)6-8-7(11)4-5-9(12-8)14-2/h4-5H,3,6H2,1-2H3
    • InChIKey: QAUYUCHJSZIYMH-UHFFFAOYSA-N
    • ほほえんだ: FC1=CC=C(N=C1CC(=O)OCC)OC

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 15
  • 回転可能化学結合数: 5
  • 複雑さ: 213
  • 疎水性パラメータ計算基準値(XlogP): 1.4
  • トポロジー分子極性表面積: 48.4

Ethyl 3-fluoro-6-methoxypyridine-2-acetate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029005813-1g
Ethyl 3-fluoro-6-methoxypyridine-2-acetate
1803830-75-2 95%
1g
$2,779.20 2022-04-02
Alichem
A029005813-500mg
Ethyl 3-fluoro-6-methoxypyridine-2-acetate
1803830-75-2 95%
500mg
$1,685.00 2022-04-02
Alichem
A029005813-250mg
Ethyl 3-fluoro-6-methoxypyridine-2-acetate
1803830-75-2 95%
250mg
$989.80 2022-04-02

Ethyl 3-fluoro-6-methoxypyridine-2-acetate 関連文献

Ethyl 3-fluoro-6-methoxypyridine-2-acetateに関する追加情報

Ethyl 3-fluoro-6-methoxypyridine-2-acetate (CAS No. 1803830-75-2): A Comprehensive Overview

Ethyl 3-fluoro-6-methoxypyridine-2-acetate, identified by the CAS number 1803830-75-2, is a chemical compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is a derivative of pyridine, a six-membered aromatic heterocycle, with substituents that confer unique chemical and biological properties. The structure of Ethyl 3-fluoro-6-methoxypyridine-2-acetate includes a fluoro group at position 3, a methoxy group at position 6, and an ethoxyacetyl group at position 2 of the pyridine ring. These substituents not only influence the compound's physical properties but also play a crucial role in its potential applications in drug design and synthesis.

Recent studies have highlighted the importance of pyridine derivatives in medicinal chemistry, particularly due to their ability to modulate various biological targets. For instance, Ethyl 3-fluoro-6-methoxypyridine-2-acetate has been explored for its potential as a kinase inhibitor, which is a critical area in cancer therapy. The fluoro group at position 3 enhances the compound's lipophilicity, improving its ability to cross cellular membranes and bind to target proteins. Similarly, the methoxy group at position 6 contributes to the compound's stability and solubility, making it more amenable for pharmacological studies.

The synthesis of Ethyl 3-fluoro-6-methoxypyridine-2-acetate involves a multi-step process that typically begins with the preparation of the corresponding pyridine derivative. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing the overall cost and environmental impact of production. For example, researchers have employed palladium-catalyzed cross-coupling reactions to introduce the fluoro and methoxy groups onto the pyridine ring with high precision. These methods not only enhance the yield but also ensure the purity of the final product, which is essential for downstream applications.

In terms of biological activity, Ethyl 3-fluoro-6-methoxypyridine-2-acetate has shown promising results in preclinical studies. For instance, it has demonstrated potent inhibitory activity against several protein kinases, which are key enzymes involved in cell signaling pathways. This makes it a potential candidate for the development of targeted therapies for diseases such as cancer and inflammatory disorders. Additionally, studies have indicated that this compound exhibits selective toxicity towards cancer cells while sparing normal cells, which is a desirable trait for anticancer agents.

The structural features of Ethyl 3-fluoro-6-methoxypyridine-2-acetate also make it an attractive scaffold for further chemical modifications. Researchers have explored various substitution patterns to optimize its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). For example, modifying the ethoxyacetyl group at position 2 has been shown to influence the compound's bioavailability and metabolic stability. These modifications are critical for translating laboratory findings into clinically relevant drugs.

Furthermore, computational modeling techniques have been employed to predict the binding modes and interactions of Ethyl 3-fluoro-6-methoxypyridine-2-acetate with its target proteins. These studies provide valuable insights into the molecular basis of its biological activity and guide further optimization efforts. For instance, molecular docking simulations have revealed that the fluoro group at position 3 forms critical hydrogen bonds with residues in the active site of kinase enzymes, contributing significantly to its inhibitory activity.

In conclusion, Ethyl 3-fluoro-6-methoxypyridine-2-acetate (CAS No. 1803830-75) is a versatile pyridine derivative with immense potential in drug discovery and development. Its unique chemical structure and favorable biological properties make it an ideal candidate for targeting various disease states. As research continues to uncover new applications and optimize its properties, this compound is poised to play a significant role in advancing therapeutic interventions across multiple therapeutic areas.

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